molecular formula C13H21F2NO2 B2854558 Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate CAS No. 2402830-92-4

Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate

Cat. No. B2854558
CAS RN: 2402830-92-4
M. Wt: 261.313
InChI Key: QGNIVYUKNQZERJ-UHFFFAOYSA-N
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Description

Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate is a chemical compound with the CAS Number: 2402830-92-4 . It has a molecular weight of 261.31 . The compound is in liquid form .


Molecular Structure Analysis

The InChI Code for Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate is 1S/C13H21F2NO2/c1-2-18-11(17)10-8-16-9-12(10)6-4-3-5-7-13(12,14)15/h10,16H,2-9H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate is a liquid . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis

In the realm of organic chemistry, Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate serves as a versatile building block. Its unique structure allows for the synthesis of complex spirocyclic compounds. Spirocyclic frameworks are prevalent in many natural products and pharmaceuticals due to their three-dimensional complexity and the ability to significantly impact the pharmacokinetic properties of molecules .

Medicinal Chemistry

This compound is utilized in medicinal chemistry for the development of new therapeutic agents. The difluoro moiety and the spirocyclic structure can contribute to the binding affinity and selectivity of drug candidates targeting enzymes or receptors. Its application in drug design is particularly valuable in the search for novel treatments with improved efficacy and reduced side effects .

Materials Science

In materials science, Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate can be used to synthesize polymers with unique properties. The incorporation of the spirocyclic structure into polymer backbones may lead to materials with enhanced mechanical strength, thermal stability, and chemical resistance, which are desirable traits for advanced engineering applications .

Chemical Synthesis

The compound finds its use in chemical synthesis as an intermediate for the preparation of various organic compounds. Its reactivity can be exploited to create a wide range of derivatives, which can serve as catalysts, reagents, or precursors in different chemical reactions, thereby expanding the toolkit available to synthetic chemists .

Environmental Science

In environmental science, derivatives of Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate could potentially be explored as components in sensors for detecting environmental pollutants. The spirocyclic structure might provide a unique binding site for specific analytes, making it useful in the development of sensitive and selective detection methods .

Energy Storage

The compound’s potential applications in energy storage are being investigated. Its structural features could be beneficial in the creation of novel electrolytes for batteries or supercapacitors. The goal is to achieve higher energy density and faster charge-discharge cycles, which are critical for the advancement of energy storage technologies .

Agriculture

While not directly related to agriculture, the chemical properties of Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate could be harnessed to synthesize agrochemicals. Its framework can be modified to produce compounds with pesticidal or herbicidal activity, contributing to the development of new agricultural products that help protect crops and improve yields .

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO2/c1-2-18-11(17)10-8-16-9-12(10)6-4-3-5-7-13(12,14)15/h10,16H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNIVYUKNQZERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CCCCCC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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